7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile
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Overview
Description
“7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile” is a chemical compound with the CAS Number: 1955553-05-5 . It has a molecular weight of 159.14 and its IUPAC name is 7,7-difluoro-2-oxabicyclo [4.1.0]heptane-1-carbonitrile . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .
Scientific Research Applications
1. Structural Analysis and Synthesis
A novel method for constructing 7-oxabicyclo[2.2.1]heptane skeletons was developed using cis-3,4-epoxy-1-cyclohexanol derivatives. This process is significant in synthesizing bicyclic systems with an oxygen bridge, highlighting the compound's utility in complex molecular construction (Iwakura, Tokura, & Tanino, 2017).
2. Thermochemical Properties
Research conducted on oxabicyclo-heptanes, including variants similar to 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile, revealed important thermochemical properties like enthalpy of formation, entropy, and heat capacity. These properties are crucial in understanding the compound's behavior under different thermal conditions, which is essential for various scientific and industrial applications (Bozzelli & Rajasekaran, 2007).
3. Application in Gas Hydrate Research
Oxabicyclic compounds, akin to this compound, have been investigated as novel promoters for gas hydrates. This research is pivotal in understanding these compounds' role in enhancing the thermodynamic stability of gas hydrates, a crucial aspect in the field of energy and resource management (Seol, Shin, & Park, 2020).
4. Spectroscopic Investigations
The interaction between 7-oxabicyclo[2.2.1]heptane and HF was studied using Fourier transform microwave spectroscopy. Understanding such molecular interactions provides insights into the structural dynamics of these compounds, which is valuable in fields like pharmaceuticals and material science (Antolínez et al., 2001).
5. Synthesis of Bioactive Compounds
The synthesis of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one demonstrates the compound's utility in preparing chiral building blocks for bioactive molecules. This aspect is crucial for developing pharmaceutical agents and studying their interaction with biological systems (Guangzhe Yu, 2005).
Safety and Hazards
properties
IUPAC Name |
7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDKICAGRJEDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)(OC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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